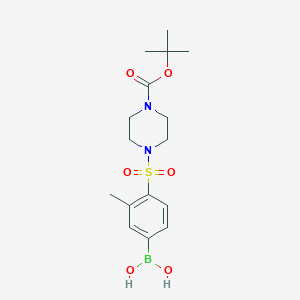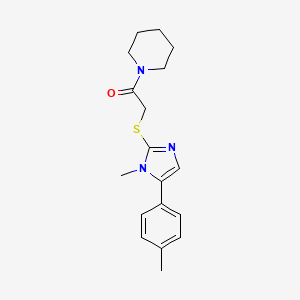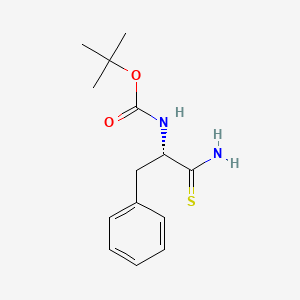![molecular formula C21H24O5 B2417846 (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 1005163-93-8](/img/structure/B2417846.png)
(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a bicyclic heptane structure, which is a common motif in many natural products. The molecule also features a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to one of the rings of a 3,4-dihydro-2H-pyran .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a bicyclic system. The stereochemistry at the 1, 2, and 4 positions on the bicyclic heptane structure adds another layer of complexity .Chemical Reactions Analysis
Again, without specific literature or resources, it’s difficult to provide a detailed chemical reactions analysis for this compound. The reactivity of this compound would likely be influenced by the bicyclic heptane structure and the chromene moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene moiety may increase the compound’s stability and resistance to oxidation .Scientific Research Applications
Polymer Applications
One area of research has focused on the polymerization behaviors of compounds with structural similarities to (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate. For example, the polymerization of 1-oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane has been studied, demonstrating its ability to form crosslinked polymers with 5- and 6-membered rings. This process is notable for its reactivity with hydroxyl group-containing reagents, leading to network degradation and the formation of soluble fragments, suggesting potential applications in the development of pharmacologically active polymers that decompose into non-toxic components like phosphoric acid and glycerol (Gehrmann & Vogt, 1981).
Antibacterial Activity
Another significant area of research is the synthesis of new derivatives of 4-hydroxy-chromen-2-one and their evaluation for antibacterial activity. Studies have synthesized compounds closely related to this compound, demonstrating high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 6-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-20(2)13-7-8-21(20,3)17(11-13)26-19(23)15-10-12-9-14(24-4)5-6-16(12)25-18(15)22/h5-6,9-10,13,17H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWSUUMDFCORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417765.png)
![2-ethyl-4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2417768.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2417769.png)
![1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2417771.png)

![N-(1-cyanocyclopentyl)-2-[4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)piperazin-1-yl]acetamide](/img/structure/B2417773.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417775.png)
![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2417776.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2417781.png)


![9-(2-methoxyphenethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417784.png)